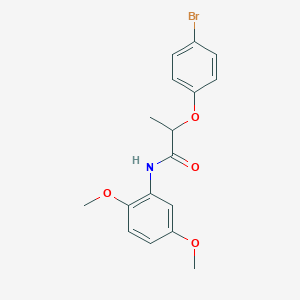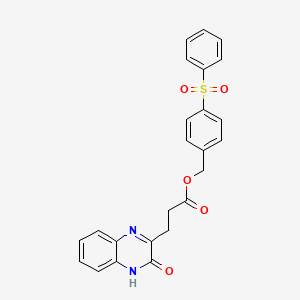![molecular formula C28H20Cl2N4O5 B4113297 N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide)](/img/structure/B4113297.png)
N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide)
描述
N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide), also known as Oxybisbenzohydrazide (OBH), is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. OBH is a hydrazide derivative that has been synthesized for use in various fields, including biochemistry, pharmacology, and materials science.
作用机制
Studies: Further studies are needed to determine the mechanism of action of OBH, which may provide insights into its biological effects.
Conclusion:
In conclusion, OBH is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. OBH can be synthesized through a simple one-pot reaction and has been used in various scientific research applications, including antimicrobial activity, antioxidant activity, and metal ion sensing. OBH has several advantages and limitations for lab experiments, and there are several future directions for the research on OBH, including the development of OBH-based drugs and materials, in vivo studies, and mechanism of action studies.
实验室实验的优点和局限性
OBH has several advantages and limitations for lab experiments. Some of the advantages include:
1. Easy synthesis: OBH can be synthesized using a simple one-pot reaction.
2. Versatile applications: OBH has been used in various scientific research applications, including antimicrobial activity, antioxidant activity, and metal ion sensing.
3. Low toxicity: OBH has been found to have low toxicity, making it a safe compound for use in lab experiments.
Some of the limitations of OBH include:
1. Limited solubility: OBH has limited solubility in water, which may make it difficult to use in certain experiments.
2. Lack of in vivo studies: There is a lack of in vivo studies on the biological effects of OBH, which limits its potential applications in the field of medicine.
未来方向
There are several future directions for the research on OBH. Some of these include:
1. Development of OBH-based drugs: OBH has shown promising results in various scientific research applications, making it a potential candidate for the development of new drugs.
2. In vivo studies: Further in vivo studies are needed to determine the biological effects of OBH in living organisms.
3. Development of OBH-based materials: OBH has been used as a fluorescent probe for the detection of metal ions, making it a potential candidate for the development of new materials.
4.
科学研究应用
OBH has been used in various scientific research applications, including:
1. Antimicrobial activity: OBH has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
2. Antioxidant activity: OBH has been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
3. Anti-inflammatory activity: OBH has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
4. Metal ion sensing: OBH has been used as a fluorescent probe for the detection of metal ions such as copper and iron.
属性
IUPAC Name |
2-chloro-N'-[4-[4-[[(2-chlorobenzoyl)amino]carbamoyl]phenoxy]benzoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N4O5/c29-23-7-3-1-5-21(23)27(37)33-31-25(35)17-9-13-19(14-10-17)39-20-15-11-18(12-16-20)26(36)32-34-28(38)22-6-2-4-8-24(22)30/h1-16H,(H,31,35)(H,32,36)(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJABNAUFFQASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(2-chlorobenzohydrazide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4113246.png)
![2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4113253.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4113261.png)
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4113278.png)
![ethyl 4-[(2,4,5-trichlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4113294.png)


![N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4113312.png)

